molecular formula C6H10ClNOS B3034697 2-Amino-2-(thiophen-2-yl)ethanol hydrochloride CAS No. 2089378-72-1

2-Amino-2-(thiophen-2-yl)ethanol hydrochloride

Cat. No. B3034697
CAS RN: 2089378-72-1
M. Wt: 179.67
InChI Key: VNFCEMYUZWLGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(thiophen-2-yl)ethanol hydrochloride is a compound with the CAS Number: 2089378-72-1 . It has a molecular weight of 180.68 . The compound is a white to light yellow powder or crystals .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-Amino-2-(thiophen-2-yl)ethanol hydrochloride, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .


Molecular Structure Analysis

The IUPAC name of this compound is 2-amino-2-(1H-1lambda3-thiophen-2-yl)ethan-1-ol hydrochloride . Its InChI Code is 1S/C6H10NOS.ClH/c7-5(4-8)6-2-1-3-9-6;/h1-3,5,8-9H,4,7H2;1H .


Chemical Reactions Analysis

Thiophene derivatives, including 2-Amino-2-(thiophen-2-yl)ethanol hydrochloride, are known to undergo various chemical reactions. For instance, 2-Thiopheneethylamine, a related compound, undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .


Physical And Chemical Properties Analysis

This compound is stored at room temperature and in a refrigerator .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Amino-2-(thiophen-2-yl)ethanol hydrochloride, also known as 2-Amino-2-(2-thienyl)ethanol hydrochloride:

Pharmaceutical Research

2-Amino-2-(thiophen-2-yl)ethanol hydrochloride is used in pharmaceutical research as a building block for the synthesis of various bioactive compounds. Its unique structure, which includes both an amino group and a thiophene ring, makes it a valuable intermediate in the development of drugs targeting a range of diseases, including cancer and neurological disorders .

Chemical Synthesis

This compound is frequently employed in chemical synthesis due to its reactivity and versatility. It serves as a precursor in the synthesis of more complex molecules, particularly in the creation of heterocyclic compounds. These heterocycles are essential in the development of new materials and pharmaceuticals .

Material Science

In material science, 2-Amino-2-(thiophen-2-yl)ethanol hydrochloride is used to synthesize conductive polymers. These polymers have applications in the development of electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells. The thiophene ring in its structure contributes to the electrical conductivity of these materials .

Biochemical Studies

The compound is also utilized in biochemical studies to investigate enzyme interactions and protein-ligand binding. Its structure allows it to act as a probe in these studies, helping researchers understand the mechanisms of enzyme activity and the effects of potential inhibitors .

Analytical Chemistry

In analytical chemistry, 2-Amino-2-(thiophen-2-yl)ethanol hydrochloride is used as a reagent for the detection and quantification of various substances. Its reactivity with different analytes makes it useful in developing assays and sensors for environmental monitoring and clinical diagnostics .

Agricultural Chemistry

This compound finds applications in agricultural chemistry as well. It is used in the synthesis of agrochemicals, including pesticides and herbicides. Its ability to interact with biological systems makes it a valuable component in the development of compounds that protect crops from pests and diseases .

Medicinal Chemistry

Finally, in medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers investigate its effects on various biological targets, aiming to develop new treatments for diseases. Its unique chemical structure provides a basis for the design of novel drugs with improved efficacy and safety profiles.

Source 1 Source 2 Source 3 Source 4 Source 5 Source 6 : Source 7 : Source 8

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H335 . Precautionary statement P261 is also associated with it .

Future Directions

While the specific future directions for 2-Amino-2-(thiophen-2-yl)ethanol hydrochloride are not mentioned in the retrieved sources, thiophene derivatives are a topic of ongoing research due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

2-amino-2-thiophen-2-ylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS.ClH/c7-5(4-8)6-2-1-3-9-6;/h1-3,5,8H,4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFCEMYUZWLGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(thiophen-2-yl)ethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.